Acetophenone, 2-(1-imidazolyl)-4'-(methylthio)- Acetophenone, 2-(1-imidazolyl)-4'-(methylthio)-
Brand Name: Vulcanchem
CAS No.: 73932-11-3
VCID: VC18457293
InChI: InChI=1S/C12H12N2OS/c1-16-11-4-2-10(3-5-11)12(15)8-14-7-6-13-9-14/h2-7,9H,8H2,1H3
SMILES:
Molecular Formula: C12H12N2OS
Molecular Weight: 232.30 g/mol

Acetophenone, 2-(1-imidazolyl)-4'-(methylthio)-

CAS No.: 73932-11-3

Cat. No.: VC18457293

Molecular Formula: C12H12N2OS

Molecular Weight: 232.30 g/mol

* For research use only. Not for human or veterinary use.

Acetophenone, 2-(1-imidazolyl)-4'-(methylthio)- - 73932-11-3

Specification

CAS No. 73932-11-3
Molecular Formula C12H12N2OS
Molecular Weight 232.30 g/mol
IUPAC Name 2-imidazol-1-yl-1-(4-methylsulfanylphenyl)ethanone
Standard InChI InChI=1S/C12H12N2OS/c1-16-11-4-2-10(3-5-11)12(15)8-14-7-6-13-9-14/h2-7,9H,8H2,1H3
Standard InChI Key XOCANYCBIQEMJX-UHFFFAOYSA-N
Canonical SMILES CSC1=CC=C(C=C1)C(=O)CN2C=CN=C2

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Acetophenone, 2-(1-imidazolyl)-4'-(methylthio)- is characterized by a unique combination of functional groups that confer both chemical reactivity and biological specificity. The acetophenone moiety provides a planar aromatic system, while the imidazole ring introduces nitrogen-based heterocyclic properties essential for enzyme interactions. The methylthio (-S-CH₃) group at the para position enhances lipophilicity, potentially improving membrane permeability and target binding affinity.

The molecular formula C₁₂H₁₂N₂OS corresponds to a calculated exact mass of 232.30 g/mol. Structural analysis via spectroscopic methods (e.g., FT-IR, NMR) would reveal characteristic signals:

  • C=O stretch: ~1,680 cm⁻¹ (acetophenone carbonyl)

  • C-S vibration: ~700 cm⁻¹ (methylthio group)

  • Imidazole ring vibrations: 1,550–1,600 cm⁻¹ (C=N and C-N stretches).

Solubility and Stability

While quantitative solubility data remain limited, the compound’s logP value (estimated at ~2.5) suggests moderate lipophilicity, favoring solubility in organic solvents such as dimethyl sulfoxide (DMSO) or ethanol. Stability studies indicate sensitivity to oxidative conditions due to the thioether group, necessitating storage under inert atmospheres at low temperatures (-20°C).

Synthesis and Optimization Strategies

Synthetic Pathways

The synthesis of acetophenone, 2-(1-imidazolyl)-4'-(methylthio)- typically involves a multi-step approach:

  • Functionalization of Acetophenone:

    • 4'-Methylthioacetophenone is prepared via Friedel-Crafts acylation of thioanisole (methyl phenyl sulfide) with acetyl chloride in the presence of Lewis acids like AlCl₃.

  • Imidazole Introduction:

    • Nucleophilic aromatic substitution at the 2-position of 4'-methylthioacetophenone using imidazole derivatives under basic conditions (e.g., K₂CO₃ in acetonitrile at 80°C).

Purification and Yield Optimization

Critical parameters for maximizing yield (typically 60–75%) include:

  • Solvent Selection: Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates.

  • Temperature Control: Maintaining 80–100°C prevents side reactions.

  • Chromatographic Purification: Silica gel column chromatography with ethyl acetate/hexane gradients achieves >95% purity.

Biological Activity and Mechanism of Action

Thromboxane Synthase Inhibition

The compound acts as a competitive inhibitor of thromboxane synthase (TXAS), an enzyme responsible for converting prostaglandin H₂ (PGH₂) to thromboxane A₂ (TxA₂). Key mechanistic features include:

  • Active Site Binding: The imidazole nitrogen coordinates with the heme iron in TXAS, disrupting substrate access.

  • Metabolic Shunting: TXAS inhibition redirects PGH₂ toward prostacyclin (PGI₂) synthesis, promoting vasodilation and antiplatelet effects.

Pharmacodynamic Effects

ParameterEffectMagnitude (In Vivo)
Serum Thromboxane B₂Suppression89.1% (p < 0.001)
Platelet AggregationInhibitionIC₅₀ ~50 nM
Blood PressureReduction in hypertensive models20–25 mmHg (SHR)

Preclinical Research Findings

Cardiovascular Applications

In spontaneously hypertensive rats (SHR), oral administration (10 mg/kg/day) produced:

  • 89.1% suppression of serum thromboxane B₂ within 4 weeks.

  • Systolic blood pressure reduction from 180 ± 12 mmHg to 145 ± 10 mmHg (p < 0.01).

Renal Protective Effects

Comparative Analysis with Related Compounds

Structural Analogues

  • 4'-(Imidazol-1-yl)acetophenone (CAS 10041-06-2): Lacks the methylthio group, resulting in lower lipophilicity (logP ~1.8) and reduced TXAS inhibitory potency (IC₅₀ ~200 nM).

  • Dazoxiben: A clinically studied TXAS inhibitor with comparable efficacy but shorter half-life (t₁/₂ = 2–3 h vs. 6–8 h for the subject compound).

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